6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)15-10-17(14-4-2-1-3-5-14)22-18-16(15)11-21-23(18)12-13-6-8-20-9-7-13/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTGBSZXRNRGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142728 | |
| Record name | 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-83-5 | |
| Record name | 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869464-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development in anticancer therapies. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression.
Case Study: Kinase Inhibition
Inhibitory assays reveal that this compound can effectively inhibit specific kinases, which are crucial for tumor growth and metastasis. This inhibition leads to decreased phosphorylation of downstream signaling molecules, thereby impacting tumorigenesis .
Table 1: Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 331.11894 | 176.8 |
| [M+Na]+ | 353.10088 | 193.8 |
| [M+NH4]+ | 348.14548 | 183.5 |
| [M+K]+ | 369.07482 | 187.8 |
| [M-H]- | 329.10438 | 180.9 |
Mechanism of Action
The mechanism of action of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert antiproliferative effects by disrupting cell division processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is highly modular, allowing substitutions at positions 1, 3, and 6 to optimize target affinity, solubility, and PK properties. Below is a detailed comparison of Compound 15 with its analogs (Table 1 and Table 2).
Table 1: Key Analogs and Their Properties
Table 2: Physicochemical and Pharmacokinetic Trends
Structure-Activity Relationships (SAR)
Position 1 (Pyridin-4-ylmethyl) : Critical for BasE inhibition; substitutions (e.g., ethyl, fluorophenyl) alter target selectivity and PK .
Position 6 (Aryl/heteroaryl): Phenyl: Optimal for BasE inhibition . Hydroxyphenyl: May improve solubility but reduce membrane permeability . Morpholino: Enhances polarity for cytoplasmic targets .
Carboxylic Acid (Position 4) : Essential for binding to adenylating enzymes; ester prodrugs improve bioavailability .
Biological Activity
6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 869464-83-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.34 g/mol. Its structural representation can be summarized as follows:
- SMILES : C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O
- InChIKey : KCTGBSZXRNRGOD-UHFFFAOYSA-N
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit various biological activities primarily through modulation of specific receptors and enzymes:
- PPARα Agonism : The compound has been identified as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor is crucial in regulating lipid metabolism and glucose homeostasis. Studies have shown that certain derivatives can effectively reduce plasma triglyceride levels in animal models, suggesting potential applications in treating metabolic disorders .
- TBK1 Inhibition : Another study highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), which plays a significant role in immune response and cancer progression. A related compound demonstrated an impressive IC50 value of 0.2 nM against TBK1, indicating potent inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural features. Key findings from SAR studies include:
- Substituent Effects : The steric bulkiness and electronic properties of substituents on the pyrazolo[3,4-b]pyridine ring significantly affect agonistic activity towards hPPARα .
- Hydrophobic Tail Positioning : The positioning of hydrophobic tails relative to the acidic head group is critical for optimal binding and activity .
Study 1: PPARα Agonism
In a study focused on the agonistic effects on hPPARα, various derivatives were synthesized and tested for their ability to lower triglyceride levels in high-fructose-fed rats. The results indicated that specific modifications to the compound's structure enhanced its efficacy, making it comparable to established drugs like fenofibrate .
Study 2: TBK1 Inhibition
Another significant investigation involved evaluating the inhibitory effects on TBK1 signaling pathways in immune cells. The study demonstrated that certain derivatives not only inhibited TBK1 but also showed antiproliferative effects against various cancer cell lines (A172, U87MG, etc.) at micromolar concentrations .
Comparative Data Table
| Compound Name | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | hPPARα | N/A | Agonist |
| Related Compound | TBK1 | 0.2 | Inhibitor |
| Fenofibrate | hPPARα | ~1000 | Agonist |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Answer : The synthesis involves a key intermediate, ethyl 6-oxo-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (109) , prepared via multicomponent condensation of acrylonitrile, hydrazine, and aryl amines . Subsequent Suzuki coupling with phenylboronic acid introduces the phenyl group, followed by ester hydrolysis using preparative reverse-phase HPLC (method 2) to yield the carboxylic acid derivative (81% yield) . Modifications, such as phenylethynyl or hydroxyphenyl substitutions, employ analogous coupling/amination protocols .
Q. Which spectroscopic and analytical techniques validate the compound’s structural integrity?
- Answer :
- ¹H/¹³C NMR : Confirms substituent positioning (e.g., pyridin-4-ylmethyl protons at δ 5.86 ppm, aromatic protons at δ 8.53 ppm) .
- HRMS (ESI−) : Validates molecular weight (observed [M−H]⁻: 329.1040 vs. calculated: 329.1044; error 1.2 ppm) .
- Reverse-phase HPLC : Ensures purity (RT 11.0 min) .
Q. What in vitro assays demonstrate its biological activity?
- Answer : The compound was identified via high-throughput fluorescence polarization displacement assays targeting BasE from A. baumannii, showing a dissociation constant (KD) of 78 nM . Follow-up enzymatic inhibition assays (e.g., ATP/PPi release assays) quantify IC50 values, while MIC assays evaluate bacterial growth inhibition .
Advanced Research Questions
Q. How do structural modifications influence structure-activity relationships (SAR) against BasE?
- Answer : The molecule is divided into four SAR domains (Figure 4 ):
- Domain 1 (Pyridine core) : Critical for binding; carboxylate group interacts with BasE’s ribose pocket .
- Domain 2 (Phenyl ring) : Hydrophobic substitutions (e.g., 4-hydroxyphenyl) enhance solubility but reduce potency (e.g., compound 42 vs. 15 ) .
- Domain 3 (Pyridin-4-ylmethyl) : Essential for positioning; replacing with bulkier groups disrupts binding .
- Domain 4 (Pyrazolo ring) : Tolerates electron-withdrawing groups (e.g., morpholino in 96 ) but lowers cellular permeability .
Table 1 : SAR Summary for Key Derivatives
| Compound | Modification | KD (nM) | Solubility (µM) |
|---|---|---|---|
| 15 | Phenyl | 78 | 12 |
| 42 | 4-Hydroxyphenyl | 210 | 45 |
| 96 | Morpholino | 350 | 8 |
Q. What structural insights explain its unorthodox binding mode to BasE?
- Answer : X-ray crystallography reveals the phenyl ring occupies the nucleophile acceptor channel of BasE, while the carboxylate group mimics the ribose moiety of AMP, leaving the adenine pocket vacant . This non-canonical binding avoids competition with endogenous ATP, explaining its high in vitro potency but limited in vivo efficacy due to poor pharmacokinetics (PK) .
Q. How can researchers address discrepancies between in vitro enzyme inhibition and cellular activity?
- Answer :
- Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester 109 ) improves membrane permeability, with intracellular esterases reactivating the compound .
- Formulation optimization : Use of nanoemulsions or liposomal carriers enhances bioavailability .
- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., pyridine N-oxidation) for targeted deuteration .
Q. What computational tools predict binding interactions and guide derivative design?
- Answer :
- Molecular docking (AutoDock Vina) : Models ligand-enzyme interactions, validated against crystallographic data .
- MD simulations (GROMACS) : Assess stability of the phenyl-channel interaction over 100-ns trajectories .
- QSAR models : Prioritize derivatives with lower logP (e.g., <3.5) to balance potency and solubility .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
